molecular formula C16H16N2O2 B12512280 1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one

1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one

Katalognummer: B12512280
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: RLENEDMJAQCRNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one is an organic compound that features both a morpholine ring and a quinoline ring. These structural motifs are often found in compounds with significant biological activity, making this compound of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the condensation of a morpholine derivative with a quinoline derivative under specific reaction conditions. One common method might include:

    Starting Materials: Morpholine, 3-quinolinecarboxaldehyde

    Reaction Conditions: The reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is usually heated under reflux for several hours to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline carboxylic acid derivative, while reduction could produce a quinoline alcohol derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, compounds with quinoline and morpholine rings can interact with various molecular targets, such as enzymes or receptors, affecting cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Morpholin-4-yl)-3-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a quinoline ring.

    1-(Piperidin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one is unique due to the combination of the morpholine and quinoline rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C16H16N2O2

Molekulargewicht

268.31 g/mol

IUPAC-Name

1-morpholin-4-yl-3-quinolin-3-ylprop-2-en-1-one

InChI

InChI=1S/C16H16N2O2/c19-16(18-7-9-20-10-8-18)6-5-13-11-14-3-1-2-4-15(14)17-12-13/h1-6,11-12H,7-10H2

InChI-Schlüssel

RLENEDMJAQCRNI-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)C=CC2=CC3=CC=CC=C3N=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.